molecular formula C17H19FN2S B215771 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No. B215771
M. Wt: 302.4 g/mol
InChI Key: KMBPDOOMMWHTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is a chemical compound that has been extensively studied for its various biochemical and physiological effects. This compound is also known as DFTU and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood. However, several studies have suggested that DFTU may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DFTU has also been shown to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has been reported to have several other biochemical and physiological effects. DFTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may lead to an increase in acetylcholine levels, which may have implications for the treatment of Alzheimer's disease. DFTU has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea in lab experiments include its relatively simple synthesis method and its potential as an anticancer agent. However, there are also some limitations to using DFTU in lab experiments. One of the main limitations is its low solubility in water, which may limit its application in some experiments. Additionally, the mechanism of action of DFTU is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research on 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea. One potential direction is to further explore its potential as an anticancer agent and to investigate its efficacy in animal models. Another direction is to investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DFTU and to identify its molecular targets.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has been reported in several research articles. One of the most common methods involves the reaction between 2,5-dimethylaniline and 4-fluoroacetophenone in the presence of thiourea and hydrochloric acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the compound is reported to be around 60-70%.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied for its various scientific research applications. One of the most significant applications is its use as a potential anticancer agent. Several studies have reported the cytotoxic effects of DFTU on various cancer cell lines, including breast, prostate, and lung cancer cells. DFTU has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Molecular Formula

C17H19FN2S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C17H19FN2S/c1-12-3-4-13(2)16(11-12)20-17(21)19-10-9-14-5-7-15(18)8-6-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)

InChI Key

KMBPDOOMMWHTQI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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